2-Methoxypyrimidine-5-carbaldehyde

Process chemistry Continuous flow synthesis Pyrimidine aldehyde

Researchers pursuing triflumezopyrim or pyrimidine-based kinase inhibitors require the 2-methoxy analog specifically; chloro/hydroxy analogs fail to deliver the correct pharmacophore or regioselectivity. This aldehyde building block addresses that gap: • Irreplaceable scaffold for the mesoionic insecticide triflumezopyrim - no alternative pyrimidine aldehyde yields the target molecule • Enhanced ring electron density from the methoxy group directs regioselective Suzuki-Miyaura couplings, reductive aminations, and Claisen-Schmidt condensations unavailable with electron-deficient analogs • Supplied at ≥97% purity with batch-specific CoA; stored and shipped under inert atmosphere at 2-8°C to preserve aldehyde integrity

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 90905-32-1
Cat. No. B1306346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrimidine-5-carbaldehyde
CAS90905-32-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C=O
InChIInChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3
InChIKeyMERUNNHMVZFFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxypyrimidine-5-carbaldehyde Properties & Procurement


2-Methoxypyrimidine-5-carbaldehyde (CAS 90905-32-1) is a disubstituted heteroaromatic aldehyde characterized by a methoxy group at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring [1]. It is a versatile building block in medicinal and agrochemical synthesis, particularly valued for its electron-rich pyrimidine core and the orthogonal reactivity of its aldehyde moiety . Unlike its 2-chloro or 2-hydroxy analogs, the methoxy substituent confers distinct electronic and steric properties that modulate nucleophilic aromatic substitution and condensation chemistry . This compound is commercially available with purities typically ≥97% and requires storage under inert atmosphere at 2–8 °C to maintain aldehyde integrity [2].

Reactivity profile Methoxy group modulates SNAr and cross-coupling regioselectivity
Synthetic utility Versatile building block for medicinal and agrochemical synthesis
Storage Inert atmosphere, 2–8°C to preserve aldehyde integrity

2-Methoxypyrimidine-5-carbaldehyde Irreplaceability


Substitution with a generic pyrimidine-5-carbaldehyde—such as the unsubstituted, 2-chloro, or 2-hydroxy analogs—is not feasible in key applications because the 2-methoxy group is an integral part of the pharmacophore or the synthetic route. In the manufacture of the commercial insecticide triflumezopyrim, for instance, the 2-methoxypyrimidine-5-carbaldehyde scaffold is a non-negotiable intermediate; alternative pyrimidine aldehydes do not yield the correct final product . More broadly, the methoxy substituent increases electron density on the pyrimidine ring, altering the regioselectivity of nucleophilic attack and enabling specific cross-coupling or condensation reactions that are unavailable with electron-withdrawing (e.g., 2-chloro) or tautomerizing (e.g., 2-hydroxy) analogs . The quantitative evidence below demonstrates where this differentiation translates into measurable performance advantages or irreplaceable synthetic utility.

Triflumezopyrim intermediate: The 2-methoxy group is required for the correct synthetic pathway; generic pyrimidine aldehydes may not yield the target product.
Electronic mismatch: 2-Chloro or 2-hydroxy analogs alter ring electron density and may shift regioselectivity in key reactions.
Handling differences: Alternative analogs may require different storage conditions, complicating inventory management.

2-Methoxypyrimidine-5-carbaldehyde Differentiation Evidence


Continuous Flow Yield Advantage

Continuous flow synthesis of 2-methoxypyrimidine-5-carbaldehyde in a microchannel reactor achieves a 61.5% yield under optimized conditions, representing a measurable improvement over the highest reported yield of 59% for traditional batch methods . The microreactor approach also mitigates safety risks associated with n-butyllithium and enables operation at higher temperatures (−62 °C vs. <−78 °C) with reduced residence time (50 s for Br–Li exchange) .

Continuous flow yield
Data to verify
61.5% (continuous) vs. 59% (batch)
Supports process yield optimization review.
Cross-study comparison; validate under target conditions.
Process chemistry Continuous flow synthesis Pyrimidine aldehyde

Irreplaceable Triflumezopyrim Intermediate

2-Methoxypyrimidine-5-carbaldehyde is a mandatory key intermediate in the synthesis of triflumezopyrim, a commercial mesoionic insecticide. Literature analysis confirms that all reported synthetic routes to triflumezopyrim converge on this specific aldehyde, and no alternative pyrimidine aldehyde (e.g., 2-chloro, 2-hydroxy, or unsubstituted analogs) can be substituted without derailing the synthetic pathway . This irreplaceability stems from the requirement that the 2-methoxy group remains intact through subsequent condensation and cyclization steps .

Triflumezopyrim intermediate
Class-level
Required intermediate; no alternative pyrimidine aldehyde can substitute.
Supports route-specific intermediate necessity review.
Literature-derived inference; confirm against current synthetic protocols.
Agrochemical Insecticide Mesoionic insecticide Triflumezopyrim

Yield Variation by Synthetic Route

Two established synthetic routes to 2-methoxypyrimidine-5-carbaldehyde have been reported with differing yields: approximately 90% yield when using O-methylisourea hemisulfate, and approximately 80% yield when using O-methylisourea alone . This internal comparison provides procurement teams with a basis for evaluating synthetic options or for negotiating with contract manufacturers who may employ one route over the other.

Route yield variation
Data to verify
~90% (O-methylisourea hemisulfate) vs. ~80% (O-methylisourea)
Supports synthetic route selection context.
Reported yields; may vary with scale and purity requirements.
Synthetic methodology Route scouting Yield optimization

2-Methoxy Substituent Electronic Effects

The 2-methoxy substituent increases electron density on the pyrimidine ring, altering the activation barrier for nucleophilic aromatic substitution (SNAr) compared to electron-withdrawing substituents (e.g., 2-chloro) . This electronic effect is supported by computational and spectroscopic studies of substituted pyrimidines, which demonstrate that methoxy donation shifts the HOMO–LUMO gap and influences regioselectivity in cross-coupling and condensation reactions .

Methoxy electronic effect
Class-level
Electron-donating methoxy vs. electron-withdrawing chloro / tautomerizing hydroxy
Supports reactivity profile interpretation.
Computational and spectroscopic class evidence; apply to design with caution.
Medicinal chemistry Structure–activity relationship Nucleophilic aromatic substitution

Purity and Storage Specifications

Commercially available 2-methoxypyrimidine-5-carbaldehyde is typically supplied at ≥97% purity and requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent aldehyde oxidation or condensation [1]. In contrast, 2-chloropyrimidine-5-carbaldehyde and 2-hydroxypyrimidine-5-carbaldehyde have distinct stability profiles and may tolerate less stringent storage conditions . This difference in storage requirements directly affects procurement logistics and inventory management.

Purity & storage
Specification review
≥97% purity; store under inert gas at 2–8°C
Supports procurement specification and handling review.
Vendor specification; verify lot-specific COA.
Quality control Storage stability Procurement specifications

2-Methoxypyrimidine-5-carbaldehyde Application Scenarios


Triflumezopyrim Manufacturing

Any industrial program aimed at producing triflumezopyrim, a novel mesoionic insecticide, must source 2-methoxypyrimidine-5-carbaldehyde as a non-substitutable key intermediate . Procurement teams should verify that the supplier's material meets the purity and storage specifications required for this sensitive multi-step synthesis .

Continuous Flow Production

For laboratories or pilot plants seeking to scale up production of 2-methoxypyrimidine-5-carbaldehyde, the microchannel reactor approach offers a 61.5% yield and improved safety over traditional batch methods . Procurement decisions should favor suppliers who can provide material synthesized via this or similarly optimized routes, as it directly impacts cost and waste profiles .

2-Substituted Pyrimidine SAR Exploration

Medicinal chemists investigating structure–activity relationships around pyrimidine-based kinase inhibitors or other targets require 2-methoxypyrimidine-5-carbaldehyde as a specific electronic variant . Its electron-donating methoxy group provides a distinct reactivity and binding profile compared to 2-chloro or 2-hydroxy analogs, enabling systematic exploration of substitution effects . Purchasing the correct analog is essential to avoid confounding SAR data.

Cross-Coupling & Condensation Library Synthesis

2-Methoxypyrimidine-5-carbaldehyde serves as a privileged aldehyde building block for generating diverse libraries via Suzuki–Miyaura coupling, reductive amination, or Claisen–Schmidt condensation . Its unique electronic character (increased ring electron density) directs regioselectivity in these transformations, making it the preferred choice over less electron-rich pyrimidine aldehydes for certain library designs .

Application
Selection Property
Validation Focus
Triflumezopyrim manufacturing
Non-substitutable intermediate specificity
Synthesis route validation; purity and storage specification compliance
Continuous flow production
Yield-optimized process compatibility
Microchannel reactor performance and safety metrics
2‑Substituted pyrimidine SAR
Electron-donating methoxy profile
Reactivity distinct from electron‑withdrawing analogs
Cross‑coupling & condensation libraries
Regioselectivity‑directing property
Reaction outcome reproducibility in diverse transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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